3'-Nitro-2'-methoxy-biphenyl-4-carbaldehyde
Overview
Description
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde is an aromatic compound with a complex structure that includes a nitro group, a methoxy group, and an aldehyde group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3’-Nitro-2’-methoxy-biphenyl-4-carboxylic acid.
Reduction: 3’-Amino-2’-methoxy-biphenyl-4-carbaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3’-Nitro-4’-methoxy-biphenyl-2-carbaldehyde: Similar structure but with different positions of the functional groups.
2’-Nitro-3’-methoxy-biphenyl-4-carbaldehyde: Another isomer with different functional group positions.
4’-Nitro-3’-methoxy-biphenyl-2-carbaldehyde: Similar compound with a different arrangement of functional groups.
Uniqueness
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the biphenyl backbone provides a unique set of chemical properties that can be exploited in various synthetic and industrial processes.
Properties
IUPAC Name |
4-(2-methoxy-3-nitrophenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14-12(3-2-4-13(14)15(17)18)11-7-5-10(9-16)6-8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVOHPOLFDXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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